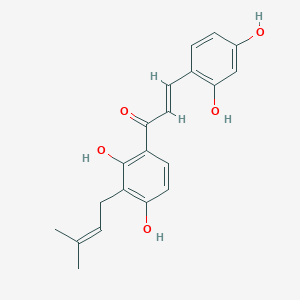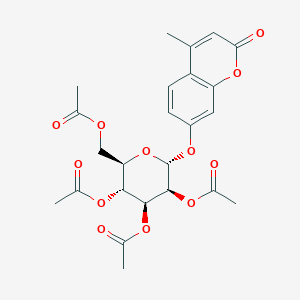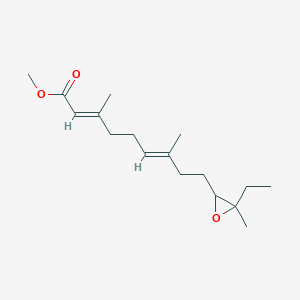
Methyl 10,11-epoxy-3,7,11-trimethyl-2,6-tridecadienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 10,11-epoxy-3,7,11-trimethyl-2,6-tridecadienoate, also known as Methyl epoxy-jasmonate, is a synthetic analog of jasmonic acid. Jasmonic acid is a plant hormone that plays an essential role in regulating various physiological processes such as growth, development, and stress response. Methyl epoxy-jasmonate is widely used in scientific research for its ability to mimic the biological activity of jasmonic acid.
Wirkmechanismus
Methyl 10,11-epoxy-3,7,11-trimethyl-2,6-tridecadienoate epoxy-jasmonate acts as a potent agonist of jasmonic acid receptors. It binds to the jasmonic acid receptor and activates downstream signaling pathways that regulate gene expression. The activation of these pathways leads to the induction of various physiological responses, including the production of defensive compounds in plants and the activation of immune responses in insects.
Biochemische Und Physiologische Effekte
Methyl 10,11-epoxy-3,7,11-trimethyl-2,6-tridecadienoate epoxy-jasmonate has been shown to have a wide range of biochemical and physiological effects. In plants, it induces the production of defensive compounds such as phytoalexins, protease inhibitors, and pathogenesis-related proteins. It also regulates the expression of genes involved in plant growth and development. In insects, it activates immune responses such as the production of antimicrobial peptides and the activation of phagocytosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using methyl epoxy-jasmonate in lab experiments is its ability to mimic the biological activity of jasmonic acid. This allows researchers to study the role of jasmonic acid in various physiological processes without the need for expensive and time-consuming experiments. However, one of the limitations of using methyl epoxy-jasmonate is its potential toxicity. High concentrations of methyl epoxy-jasmonate can be toxic to cells and organisms, which can affect the results of experiments.
Zukünftige Richtungen
There are several future directions for the use of methyl epoxy-jasmonate in scientific research. One area of research is the development of new analogs of jasmonic acid that have improved biological activity and reduced toxicity. Another area of research is the use of methyl epoxy-jasmonate in the development of new insecticides and herbicides that target jasmonic acid pathways. Finally, the use of methyl epoxy-jasmonate in the study of plant-microbe interactions and the development of new biocontrol agents is an area of research that holds great promise.
Synthesemethoden
Methyl 10,11-epoxy-3,7,11-trimethyl-2,6-tridecadienoate epoxy-jasmonate can be synthesized using a multistep process. The first step involves the conversion of methyl 10-undecenoate to methyl 10-oxo-11-undecenoate using potassium permanganate. The second step involves the reaction of methyl 10-oxo-11-undecenoate with methyl vinyl ketone to form methyl 10,11-epoxy-3,7,11-trimethyl-2,6-tridecadienoate. The final step involves the purification of the product using column chromatography.
Wissenschaftliche Forschungsanwendungen
Methyl 10,11-epoxy-3,7,11-trimethyl-2,6-tridecadienoate epoxy-jasmonate is widely used in scientific research for its ability to mimic the biological activity of jasmonic acid. It is commonly used in plant biology research to study the role of jasmonic acid in regulating plant growth, development, and stress response. Methyl 10,11-epoxy-3,7,11-trimethyl-2,6-tridecadienoate epoxy-jasmonate is also used in insect biology research to study the role of jasmonic acid in insect development, behavior, and immunity.
Eigenschaften
CAS-Nummer |
21213-74-1 |
|---|---|
Produktname |
Methyl 10,11-epoxy-3,7,11-trimethyl-2,6-tridecadienoate |
Molekularformel |
C17-H28-O3 |
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
methyl (2E,6E)-9-(3-ethyl-3-methyloxiran-2-yl)-3,7-dimethylnona-2,6-dienoate |
InChI |
InChI=1S/C17H28O3/c1-6-17(4)15(20-17)11-10-13(2)8-7-9-14(3)12-16(18)19-5/h8,12,15H,6-7,9-11H2,1-5H3/b13-8+,14-12+ |
InChI-Schlüssel |
CPVQJXZBSGXTGJ-LMLHBTEYSA-N |
Isomerische SMILES |
CCC1(C(O1)CC/C(=C/CC/C(=C/C(=O)OC)/C)/C)C |
SMILES |
CCC1(C(O1)CCC(=CCCC(=CC(=O)OC)C)C)C |
Kanonische SMILES |
CCC1(C(O1)CCC(=CCCC(=CC(=O)OC)C)C)C |
Synonyme |
juvenile hormone II juvenile hormone II, ((2alpha(2E,6E),3beta))-isomer juvenile hormone II, (2alpha(2E,6E),3alpha)-(+-)-isomer juvenile hormone II, (2R-(2alpha(2E,6E),3alpha))-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



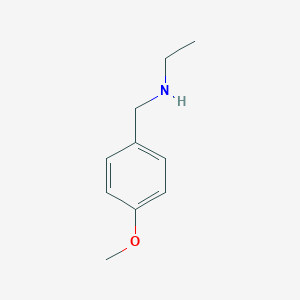
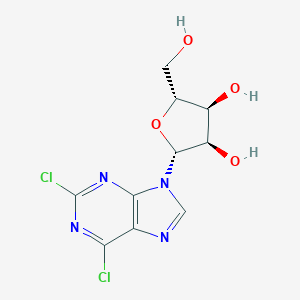
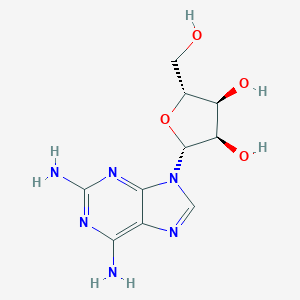
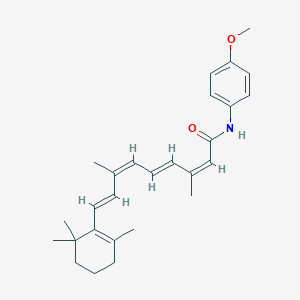
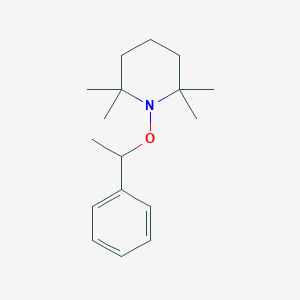
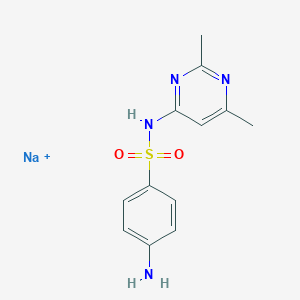
![Methyl 2-Chloro-3-[4-(1-methylcyclohexylmethoxy)phenyl] Propionate](/img/structure/B16363.png)
![4-[(1-Methylcyclohexyl)methoxy]aniline](/img/structure/B16364.png)
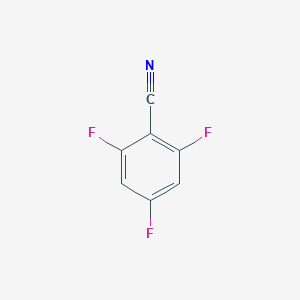
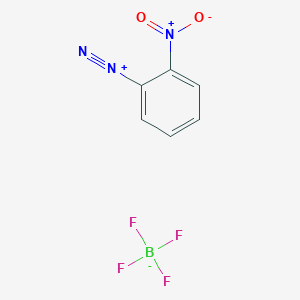
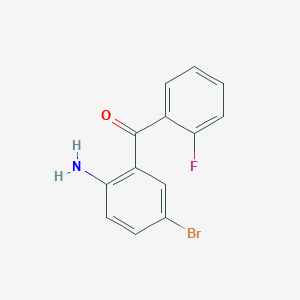
![tert-butyl N-[2-oxo-2-[2-(phenyldisulfanyl)ethylamino]ethoxy]carbamate](/img/structure/B16374.png)
